

Application Note: Analysis of Isoflupredone Acetate Residues in Milk by LC-MS/MS

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Compound of Interest		
Compound Name:	Isoflupredone Acetate	
Cat. No.:	B1672235	Get Quote

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Introduction

Isoflupredone acetate is a potent corticosteroid used in veterinary medicine for its anti-inflammatory and gluconeogenic effects in cattle.[1] Its use in lactating dairy cows necessitates sensitive and reliable analytical methods to monitor for potential residues in milk, ensuring food safety. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **isoflupredone acetate** residues in bovine milk. The method is characterized by its simple extraction procedure and high sensitivity, making it suitable for routine monitoring and regulatory compliance.

Experimental Protocol

This protocol is based on a validated method for the determination of **isoflupredone acetate** in milk.[2][3]

Sample Preparation

The sample preparation involves a straightforward liquid-liquid extraction and purification process designed to efficiently extract **isoflupredone acetate** from the complex milk matrix while minimizing interferences.[2]

Extraction:



- Weigh 2 g of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of ethyl acetate.
- Vortex mix and shake for 30 minutes.
- To precipitate fat, freeze the samples at -20°C for at least 6 hours.[4]
- Purification:
 - Centrifuge the samples after freezing.
 - Transfer the ethyl acetate supernatant to a new tube.
 - Evaporate the extract to dryness under a gentle stream of nitrogen.[4]
 - Reconstitute the residue in a solution of acetonitrile and water.[2][4]
 - Filter the reconstituted sample through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Liquid Chromatography (LC) Conditions:
 - Column: Waters Xbridge™ C18 analytical column or equivalent.[2][3]
 - Mobile Phase A: 0.1% Acetic Acid in Water.[2][3]
 - Mobile Phase B: 0.1% Acetic Acid in Methanol.[2][3]
 - Gradient: A gradient elution is typically used to achieve optimal separation.
 - Flow Rate: A typical flow rate is around 0.5 mL/min.
 - Injection Volume: 10 μL.



- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Precursor and Product Ions: Specific precursor and product ions for isoflupredone
 acetate should be selected for quantification and confirmation. These are determined by
 direct infusion of a standard solution.
 - Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument to achieve maximum sensitivity for the target analyte.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of **isoflupredone acetate** in milk.[2][3]

Parameter	Value
Linearity (r²)	≥0.9873
Limit of Quantification (LOQ)	2 ng/g (ppb)
Recovery	72.58 - 114.56%
Precision (RSD)	< 15.14%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of **isoflupredone acetate** in milk.





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